molecular formula C9H11F3N2 B1466024 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine CAS No. 1192356-25-4

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Cat. No.: B1466024
CAS No.: 1192356-25-4
M. Wt: 204.19 g/mol
InChI Key: SHWJCFHMVIPNER-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is a compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound. This compound finds applications in various fields, including medicinal chemistry, due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the production of neurotransmitters in peripheral sensory trigeminal nerves . This indicates its potential role in modulating pain signaling pathways and other neurological functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as collagen prolyl-4-hydroxylase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on collagen production over extended periods . Long-term exposure may lead to changes in cellular function, which need to be carefully monitored in both in vitro and in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine typically involves the introduction of the trifluoromethyl group onto a pyridine ring, followed by the attachment of the propan-2-amine moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require the use of a solvent like dimethylformamide (DMF) and a catalyst such as copper(I) iodide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the propan-2-amine moiety but shares the trifluoromethyl-pyridine core.

    2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of propan-2-amine.

Uniqueness

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is unique due to the presence of both the trifluoromethyl group and the propan-2-amine moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJCFHMVIPNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721318
Record name 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192356-25-4
Record name 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide (20 g; 81.2 mmol) to a mixture of water (30 mL) and concentrated hydrochloric acid (30 mL; 365 mmol). Heat the mixture to 90° C. for 16 hours. Cool the mixture to 15° C. and add 100 mL 5 N sodium hydroxide to pH 13. Extract the mixture three times with t-butylmethyl ether (100 mL). Combine the t-butylmethyl ether layers and extract with 1 N HCl (100 mL), then twice with 0.5 N HCl (100 mL). Combine the acidic aqueous layers and stir with t-butylmethyl ether (50 mL). Clarify the mixture by filtration and separate the layers. Add brine (100 mL) and 5 N NaOH (70 mL) to pH 13. Extract the aqueous layer 3 times with t-butylmethyl ether (100 mL). Combine the t-butylmethyl ether layers and wash with a mixture of brine (95 mL) and 5 N NaOH (5 mL). Separate the layers and add sodium sulfate to the t-butylmethyl ether layer. Filter and concentrate the filtrate under reduced pressure to afford the title compound as a brown oil (14.2 g, 69.54 mmol; 86%) 1H NMR 500.174 MHz (CDCl3) δ 7.79 (t, J=7.96 Hz, 1H), 7.64 (d, J=7.69 Hz, 1H), 7.49 (d, J=7.69 Hz, 1H), 2.0 (s, 2H), 1.50 (s, 6H). HRMS (ESI) m/z (M+H)1 calcd for C9H12F3N2: 205.0947, found 205.0946.
Name
N-[1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethyl]-acetamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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